molecular formula C18H18Cl2N2O2 B3542956 N-(2,5-dichlorophenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide

N-(2,5-dichlorophenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide

Cat. No. B3542956
M. Wt: 365.2 g/mol
InChI Key: GCSGYOGTUUXBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is expressed in the outer mitochondrial membrane of various cell types. TSPO is involved in the regulation of various cellular functions, including cholesterol transport, apoptosis, and inflammation. DPA-714 has been extensively studied for its potential use in imaging and treating various diseases.

Mechanism of Action

N-(2,5-dichlorophenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide binds to TSPO in the outer mitochondrial membrane of various cell types, leading to the modulation of various cellular functions. TSPO is involved in the regulation of cholesterol transport, apoptosis, and inflammation. This compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. This compound has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, this compound has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

N-(2,5-dichlorophenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide has several advantages for lab experiments. It has high affinity and selectivity for TSPO, making it a useful tool for studying the role of TSPO in various cellular processes. This compound is also stable and easy to synthesize, making it readily available for use in lab experiments. However, this compound has some limitations. It has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, this compound has a short half-life, which can limit its usefulness in certain experiments.

Future Directions

There are several future directions for the use of N-(2,5-dichlorophenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide in scientific research. One potential direction is the use of this compound in imaging and treating neuroinflammation and neurodegenerative diseases. This compound has been shown to have neuroprotective effects and may be useful in treating conditions such as Alzheimer's disease and Parkinson's disease. Another potential direction is the use of this compound in cancer treatment. This compound has been shown to have anti-tumor effects and may be useful in treating various types of cancer. Finally, this compound may be useful in studying the role of TSPO in various cellular processes, including cholesterol transport, apoptosis, and inflammation.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide has been widely used in scientific research for its potential use in imaging and treating various diseases. It has been shown to have high affinity and selectivity for TSPO, making it a useful tool for studying the role of TSPO in various cellular processes. This compound has been used in preclinical studies to investigate its potential use in imaging and treating neuroinflammation, neurodegenerative diseases, and cancer.

properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-(2,2-dimethylpropanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2/c1-18(2,3)17(24)22-14-7-5-4-6-12(14)16(23)21-15-10-11(19)8-9-13(15)20/h4-10H,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSGYOGTUUXBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.